molecular formula C15H18BrNO5 B13028681 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid

Cat. No.: B13028681
M. Wt: 372.21 g/mol
InChI Key: OSKISRYVJHFYQR-UHFFFAOYSA-N
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Description

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is a complex organic compound with the molecular formula C15H18BrNO5. It is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring. The compound features a bromine atom at the 7th position, a tert-butoxycarbonyl (Boc) protected amino group at the 4th position, and a carboxylic acid group at the 4th position of the chromane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chromane ring can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid depends on its specific applicationThe Boc protecting group can be removed to reveal the active amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid is unique due to the presence of the bromine atom and the chromane ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18BrNO5

Molecular Weight

372.21 g/mol

IUPAC Name

7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)6-7-21-11-8-9(16)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OSKISRYVJHFYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC2=C1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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